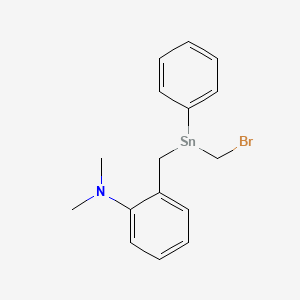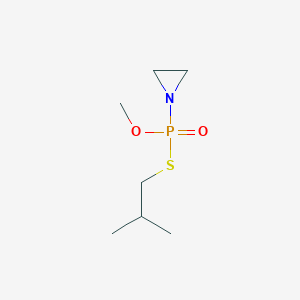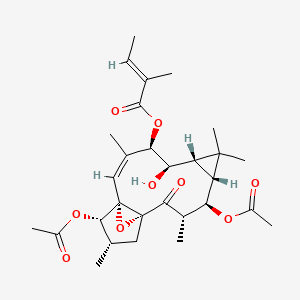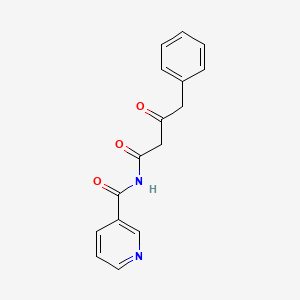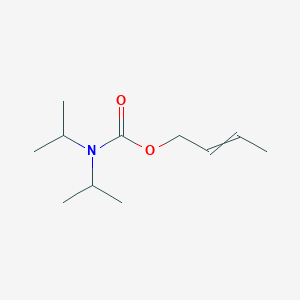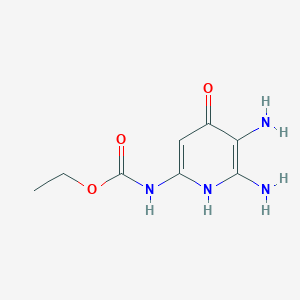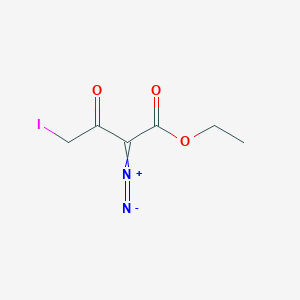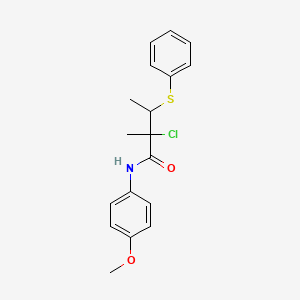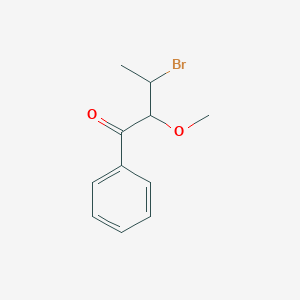
3-Bromo-2-methoxy-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom, a methoxy group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-1-phenylbutan-1-one can be achieved through multiple-step organic reactions. One common method involves the bromination of 2-methoxy-1-phenylbutan-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-methoxy-1-phenylbutan-1-one derivatives.
Oxidation: Formation of 2-methoxy-1-phenylbutanoic acid.
Reduction: Formation of 2-methoxy-1-phenylbutanol.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions or as a substrate in enzymatic processes, leading to the formation of various products and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-phenylbutan-2-one: Similar structure but lacks the methoxy group.
2-Bromo-3-methyl-1-phenylbutan-1-one: Similar structure with a methyl group instead of a methoxy group.
3-Methyl-1-phenyl-2-butanone: Similar structure but lacks the bromine atom .
Uniqueness
3-Bromo-2-methoxy-1-phenylbutan-1-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Propiedades
Número CAS |
87439-87-0 |
|---|---|
Fórmula molecular |
C11H13BrO2 |
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)11(14-2)10(13)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
Clave InChI |
VCHOAVHVXQNBHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)C1=CC=CC=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)

